Biotin-PEG2-NH-Boc
Overview
Description
Biotin-PEG2-NH-Boc is a PEG linker with biotin and Boc protected amine moieties . The biotin group is used for the conjugation of proteins and can also be used for labeling . Boc can be removed under acidic conditions .
Synthesis Analysis
This compound is a linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of this compound is C21H38N4O6S . The molecular weight is 474.6 g/mol . The InChI is 1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 .Chemical Reactions Analysis
The biotin group in this compound is used for the conjugation of proteins and can also be used for labeling . The Boc group can be removed under acidic conditions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 474.6 g/mol . The molecular formula is C21H38N4O6S . The InChI is 1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 .Scientific Research Applications
Gold Nanoparticle Probes for Biomarker Detection
Biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of protein and nucleic acid biomarkers, useful in diagnosing various diseases. These probes allow for high-sensitivity detection, presenting a single-platform solution for identifying multiple biomarkers in limited sample amounts, which is advantageous in early-stage disease management (Scott et al., 2017).
Degradable Polymer for Biomimetic Surfaces
Poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) is a degradable polymer with properties suitable for rapid surface engineering in aqueous media, creating biomimetic surfaces. This application is vital in tissue engineering and biosynthetic device development, where biotin's molecular recognition plays a crucial role (Salem et al., 2001).
Nanofibers for Biosensing Applications
Biotinylated bovine serum albumin embedded in PLA-PEG fibers facilitates the specific immobilization of avidin. These functional nanofibers are promising for biosensors and biofunctional materials utilizing the robust avidin-biotin immobilization method (Kumar et al., 2017).
Cell-Microparticle Hybrids for Biomedical Applications
The self-assembly of biological-cell and synthetic-microparticle hybrids using biotin-avidin interactions opens new possibilities in tissue engineering and advanced drug delivery. These hybrids can be engineered with a biotin-enriched surface, offering potential in creating intelligent biosynthetic devices (Krishnamachari et al., 2008).
Optimized Bioconjugates in Therapeutic Applications
Selective alkylation and acylation of amino groups with PEG in somatostatin analogs, involving BOC protection and reaction with PEG reagents, lead to bioconjugates suitable for therapeutic applications. This highlights the role of tailored chemistry in enhancing pharmacological properties (Morpurgo et al., 2002).
Atomic Force Microscopy in Biological Research
Biotin-PEG conjugates are crucial in developing test systems for detecting receptor-ligand interactions at the single-molecule level using atomic force microscopy. This application is significant in understanding molecular interactions and biomolecular structures (Riener et al., 2003).
PEG Quantification in Medicine
Quantification of PEG and PEGylated molecules is facilitated by a competitive enzyme-linked immunosorbent assay (ELISA) using cell-based anti-PEG antibodies. This methodology is essential in evaluating the efficacy of PEGylated drugs and their distribution in vivo (Chuang et al., 2010).
Targeted Delivery in Cancer Therapy
Multifunctional Biotin-PEG-based polymeric micelles have been developed for targeted intracellular drug delivery in cancer therapy. These micelles respond to specific stimuli in the cancer cell environment, enhancing drug release and effectiveness (Chen et al., 2015).
Advanced Drug Delivery Systems
Biotin-PEG conjugates are instrumental in creating multifunctional pharmaceutical carriers for targeted drug delivery. These carriers can respond to specific stimuli, such as decreased pH in tumors, enhancing the efficacy and specificity of therapeutic agents (Sawant et al., 2006).
Biotin-Triggered Release Systems
The biotin-triggered release of PEG-avidin from biotinylated polyethylenimine enhances in vitro gene expression, demonstrating potential in gene delivery systems. This method combines prolonged circulation with enhanced cell interactions for improved clinical outcomes (Xiong et al., 2007).
Mechanism of Action
Target of Action
Biotin-PEG2-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be conjugated with biotin . These proteins can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound interacts with its targets by forming stable amide junctions . The biotin group is used for the conjugation of proteins and can also be used for labeling .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged protein .
Pharmacokinetics
The peg connector between the amine group and the biotin provides better water solubility, flexible bond structure, and enhanced stability , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s action, efficacy, and stability.
Safety and Hazards
In the event of a fire involving Biotin-PEG2-NH-Boc, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
Biotin-PEG-NH2 is a linear heterobifunctional PEG reagent with biotins and primary amine groups at the end of the molecular chain . It can be used on the surface of biotinylated biomolecules or other materials . Biotin can be easily detected by biotin/streptavidin binding assays and is widely used for molecular target detection . The PEG connector between the amine group and the biotin provides better water solubility, flexible bond structure, and enhanced stability .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGCUOONLVCAK-BQFCYCMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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